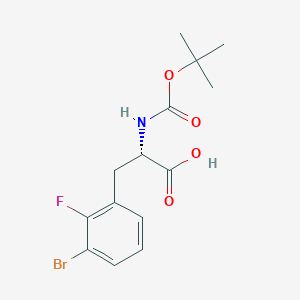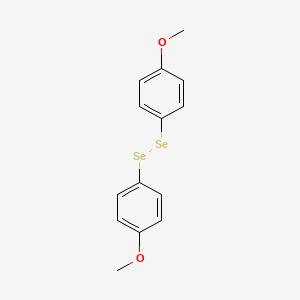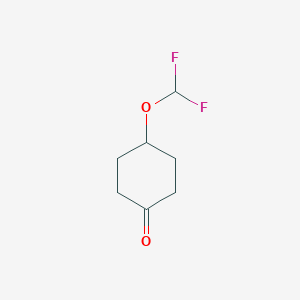
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an aminomethyl group at the 4-position and diethyl groups at the 5 and 6 positions of the pyridazinone ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5,6-diethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate to form a diethylpyridazinone intermediate, which is then subjected to aminomethylation using formaldehyde and ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridazinone ring can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)pyridazin-3(2H)-one: Lacks the diethyl groups, which may affect its biological activity and solubility.
5,6-Diethylpyridazin-3(2H)-one: Lacks the aminomethyl group, which may reduce its ability to interact with biological targets.
4-(Aminomethyl)-5,6-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of ethyl groups can influence its chemical reactivity and biological properties.
Uniqueness
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one is unique due to the combination of its aminomethyl and diethyl substituents, which confer specific chemical and biological properties. The presence of both groups enhances its versatility as a building block in synthetic chemistry and its potential as a bioactive compound in medicinal research.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-3-6-7(5-10)9(13)12-11-8(6)4-2/h3-5,10H2,1-2H3,(H,12,13) |
Clé InChI |
GXYDRMDRTXLIHI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)NN=C1CC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



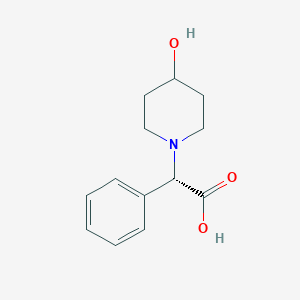
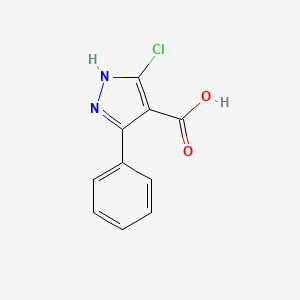
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
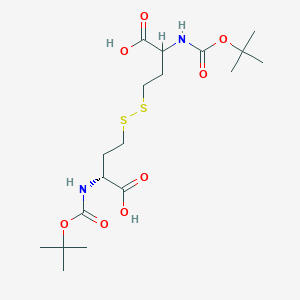
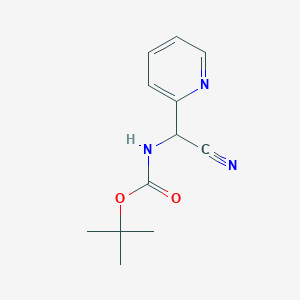
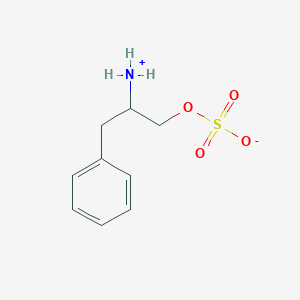
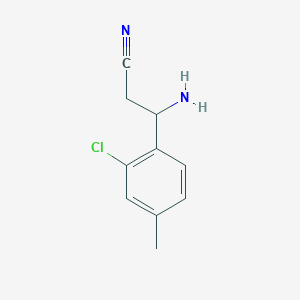

![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

